Jasminine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

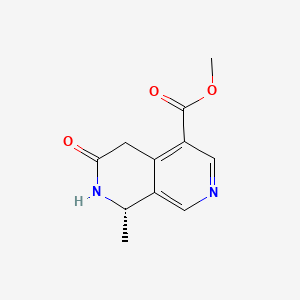

Jasminine is a natural naphthyridine alkaloid.

Applications De Recherche Scientifique

Aromatherapy and Mental Health

Overview

Jasminine is widely utilized in aromatherapy, where it is believed to have mood-enhancing properties. Research indicates that inhalation of jasmine essential oil can positively affect the central nervous system, potentially alleviating symptoms of anxiety and depression.

Key Findings

- A study demonstrated that participants inhaling jasmine essential oil experienced increased alertness and reduced anxiety levels, as evidenced by physiological measurements such as heart rate variability and skin conductance .

- Another investigation highlighted that jasmine essential oil could enhance mood and promote relaxation, suggesting its potential as a natural treatment for mood disorders .

Antimicrobial Properties

Overview

this compound exhibits antimicrobial effects, making it a candidate for use in treating infections.

Research Insights

- Studies have shown that jasmine oil possesses antimicrobial activity against various pathogens, including Escherichia coli and Streptococcus mutans. This suggests its potential application in developing natural antiseptics .

- The compound's effectiveness in wound healing has been attributed to its antiseptic properties, promoting faster recovery from minor injuries .

Cancer Research

Overview

The potential anti-cancer properties of jasmonate compounds, including this compound, have been a focal point of research.

Case Studies

- Methyl jasmonate, a derivative of jasmonic acid, has demonstrated significant anti-tumor activity. In animal models, it prolonged survival rates in mice with lymphoma and multiple myeloma .

- Research suggests that jasmonates induce apoptosis in cancer cells through various mechanisms, including the modulation of reactive oxygen species and cellular ATP levels .

Lactation Promotion

Overview

In traditional practices, jasmine has been associated with increased lactation among nursing mothers.

Cultural Insights

- In South India, lactating women often wear jasmine flowers in their hair, believed to enhance milk production. Although anecdotal evidence supports this practice, scientific validation remains limited .

Skin Health

Overview

this compound's cicatrizant properties suggest its use in skincare formulations aimed at promoting wound healing.

Research Findings

- Jasmine oil has been studied for its potential to improve skin conditions due to its antiseptic and anti-inflammatory properties. It may aid in the healing of minor wounds when used topically .

Potential Side Effects

While this compound shows promise across various applications, it is essential to consider potential side effects:

Propriétés

Numéro CAS |

19634-30-1 |

|---|---|

Formule moléculaire |

C11H12N2O3 |

Poids moléculaire |

220.22 g/mol |

Nom IUPAC |

methyl (8S)-8-methyl-6-oxo-7,8-dihydro-5H-2,7-naphthyridine-4-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-6-8-4-12-5-9(11(15)16-2)7(8)3-10(14)13-6/h4-6H,3H2,1-2H3,(H,13,14)/t6-/m0/s1 |

Clé InChI |

KSMITTDZTTZFML-LURJTMIESA-N |

SMILES |

CC1C2=CN=CC(=C2CC(=O)N1)C(=O)OC |

SMILES isomérique |

C[C@H]1C2=CN=CC(=C2CC(=O)N1)C(=O)OC |

SMILES canonique |

CC1C2=CN=CC(=C2CC(=O)N1)C(=O)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Jasminine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.